Methyl 3-hydroxy-5-iodobenzoate
Overview
Description
“Methyl 3-hydroxy-5-iodobenzoate” is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.04 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 3-hydroxy-5-iodobenzoate” is1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
. This indicates the specific arrangement of atoms in the molecule. The compound has a covalently-bonded unit count of 1 . Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-5-iodobenzoate” has a molecular weight of 278.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 277.94399 g/mol . The topological polar surface area is 46.5 Ų .Scientific Research Applications
Metabolism and Excretion Studies
Studies on the metabolism and excretion of related compounds to Methyl 3-hydroxy-5-iodobenzoate show species variations in their metabolic processing. For instance, research on n-butyl 4-hydroxy-3,5-di[25I]iodobenzoate in various species including humans revealed significant differences in the excretion of its metabolites. In humans and some primates, a metabolite known as 3,5-diiodoanisic acid was found, which wasn't observed in other species like rats and rabbits. These findings highlight species-specific metabolic pathways for similar compounds and suggest potential applications in comparative pharmacology or toxicology studies (Wold, Smith, & Williams, 1973).
Synthesis and Chemical Modifications
Methyl 3-hydroxy-5-iodobenzoate and its analogs have been the subject of various synthetic and chemical modification studies. For instance, a large-scale synthesis process for the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate has been developed, addressing safety concerns and achieving high yield and purity. Such studies are essential for the production of high-purity chemical compounds for further research and potential industrial applications (Sperry & Sutherland, 2011).
Biological Activities
Methyl 3-hydroxy-5-iodobenzoate and its derivatives have been evaluated for their biological activities. For example, studies have examined the biological action of substances related to thyroxine, highlighting the metabolic processes and excretion products in different species after administering compounds like butyl 4-hydroxy-3:5-diiodobenzoate. Such studies contribute to understanding the biological mechanisms and potential therapeutic applications of these compounds (Wilkinson, 1959).
Analytical Applications
Research has also explored the use of Methyl 3-hydroxy-5-iodobenzoate and related compounds in analytical chemistry. For example, studies on the preparation and structural characterization of similar iodine compounds have provided insights into new analytical methodologies and recyclable iodine(III) reagents. These developments have applications in various analytical procedures, including spectroscopy and structural determination (Yusubov et al., 2008).
Medical Imaging and Sensor Applications
Some studies have focused on the development of imaging agents and sensors using derivatives of Methyl 3-hydroxy-5-iodobenzoate. For instance, research on the radioiodination and biodistribution of analogs of a calichemicin constituent has potential applications in medical imaging, particularly in brain imaging radiopharmaceuticals. Such studies contribute to the advancement of diagnostic techniques in medicine (Patel et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-hydroxy-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVBUMACMQHDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681007 | |
Record name | Methyl 3-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-iodobenzoate | |
CAS RN |
50765-22-5 | |
Record name | Methyl 3-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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